

Photophysical and chemical properties of DAR-4M

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Compound of Interest

Compound Name: *Diaminorhodamine-M*

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An In-depth Technical Guide to the Photophysical and Chemical Properties of DAR-4M

Introduction

Diaminorhodamine-4M (DAR-4M) is a fluorescent probe renowned for its application in the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This guide provides a comprehensive overview of the photophysical and chemical properties of DAR-4M and its cell-permeable acetoxyethyl (AM) ester, DAR-4M AM. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this probe for their experimental work.

Core Properties of DAR-4M and DAR-4M AM

DAR-4M is a rhodamine-based dye that exhibits weak fluorescence in its native state. Upon reaction with nitric oxide in the presence of oxygen, it is converted to a highly fluorescent triazole form, DAR-4M T. This reaction leads to a significant increase in fluorescence quantum efficiency, reported to be around 840-fold. An advantage of DAR-4M over fluorescein-based NO probes like DAF-2 is its stable fluorescence across a broad pH range (4-12).[\[1\]](#)[\[2\]](#)

For intracellular applications, the cell-permeable derivative DAR-4M AM is utilized. The acetoxyethyl ester groups facilitate its passage across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, releasing the cell-impermeable DAR-4M, which is then trapped within the cell and available to react with intracellular NO.[\[2\]](#)

Data Presentation: Photophysical and Chemical Properties

The key quantitative properties of DAR-4M and its derivatives are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Properties of DAR-4M and DAR-4M AM

Property	DAR-4M	DAR-4M AM
Synonyms	DAF-4M, Diaminorhodamine-4M	Diaminorhodamine-4M AM
Molecular Formula	<chem>C25H26N4O3</chem>	<chem>C28H31IN4O5</chem>
Molecular Weight	430.50 g/mol	630.47 g/mol
Cell Permeability	No	Yes[2]
Form	Solution	Solution
Storage Temperature	-20°C	-20°C

Table 2: Photophysical Properties of DAR-4M (Post-reaction with NO)

Property	Value
Excitation Maximum (λ_{ex})	~560 nm[1][2]
Emission Maximum (λ_{em})	~575 nm[1][2]
Molar Extinction Coefficient (ϵ)	76,000 M ⁻¹ cm ⁻¹ [2]
Fluorescence Quantum Yield (Φ)	0.42[2]
Detection Limit	~10 nM
Optimal Working Concentration	5 - 10 μ M[1][2]
Optimal pH Range	4 - 12[1][2]

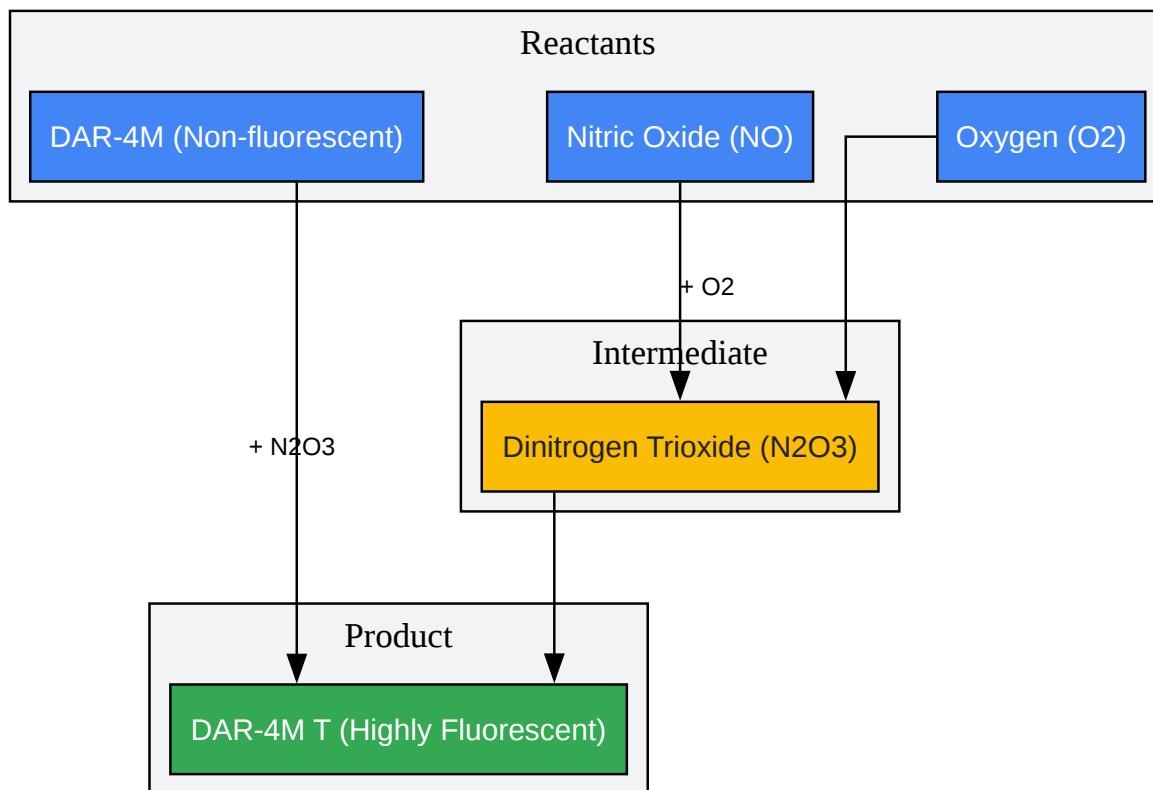
Reaction Mechanism and Selectivity

DAR-4M does not react directly with nitric oxide. Instead, it reacts with dinitrogen trioxide (N_2O_3), an auto-oxidation product of NO in the presence of oxygen, to form the fluorescent triazole derivative DAR-4M T.^{[1][2][3]} This is a common mechanism for diaminofluorescein and diaminorhodamine-based NO probes.

It is crucial to note that while DAR-4M is a valuable tool, it is not entirely specific to NO. Studies have shown that it detects reactive nitrogen species (RNS) more broadly.^{[4][5]} Its fluorescence can be potentiated by the presence of other oxidants like peroxynitrite, particularly when reacting with low levels of NO donors.^[4] However, it does not show a fluorescent response to superoxide, hydrogen peroxide, or nitroxyl alone.^{[4][5]} Additionally, under physiological conditions, it does not react with nitrite (NO_2^-) or nitrate (NO_3^-).^[2] It has been reported that DAR-4M can also react with dehydroascorbic acid (DHA).^[6]

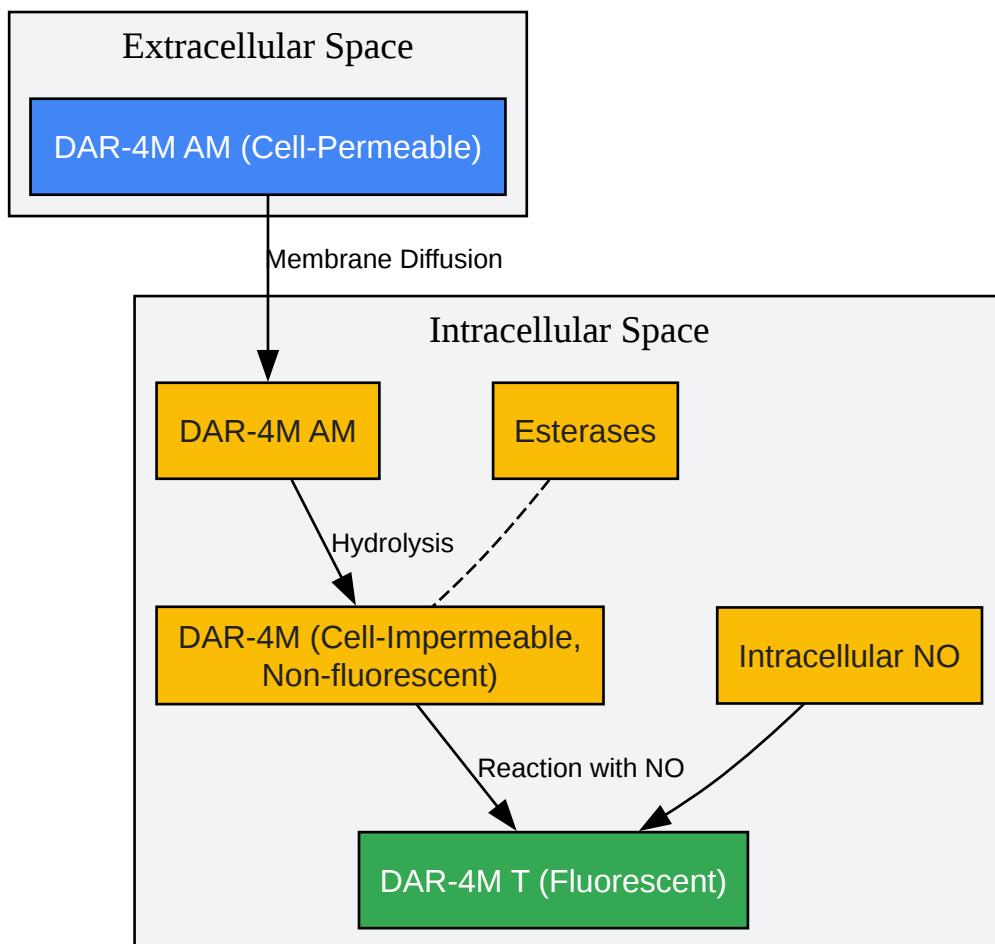
Signaling Pathway and Detection Principle

The following diagrams illustrate the chemical reaction and the principle of intracellular NO detection.



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Caption: Reaction mechanism of DAR-4M with nitric oxide.



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Caption: Intracellular detection of NO using DAR-4M AM.

Experimental Protocols

The following sections provide generalized protocols for the use of DAR-4M and DAR-4M AM. Optimal conditions, including probe concentration and incubation times, may vary depending on the cell type and experimental setup and should be determined empirically.

Protocol 1: In Vitro Detection of Nitric Oxide

This protocol is suitable for detecting NO in cell-free systems or in extracellular fluids.

- Reagent Preparation: Prepare a stock solution of DAR-4M in DMSO. A common stock concentration is 5 mM.[\[1\]](#)

- Working Solution: Dilute the DAR-4M stock solution in a neutral aqueous buffer (e.g., PBS, HEPES) to a final working concentration of 5-10 μ M.[1][2]
- Incubation: Add the DAR-4M working solution to the sample containing the NO source.
- Measurement: After an appropriate incubation period, measure the fluorescence intensity using a fluorometer, fluorescence plate reader, or fluorescence microscope. Use an excitation wavelength of ~560 nm and measure the emission at ~575 nm.
- Controls: Include a negative control (sample without NO) to determine the background fluorescence of the probe. For quantitative analysis, a calibration curve can be generated using a standard NO donor, such as a NONOate.[1]

Protocol 2: Intracellular Detection of Nitric Oxide in Live Cells

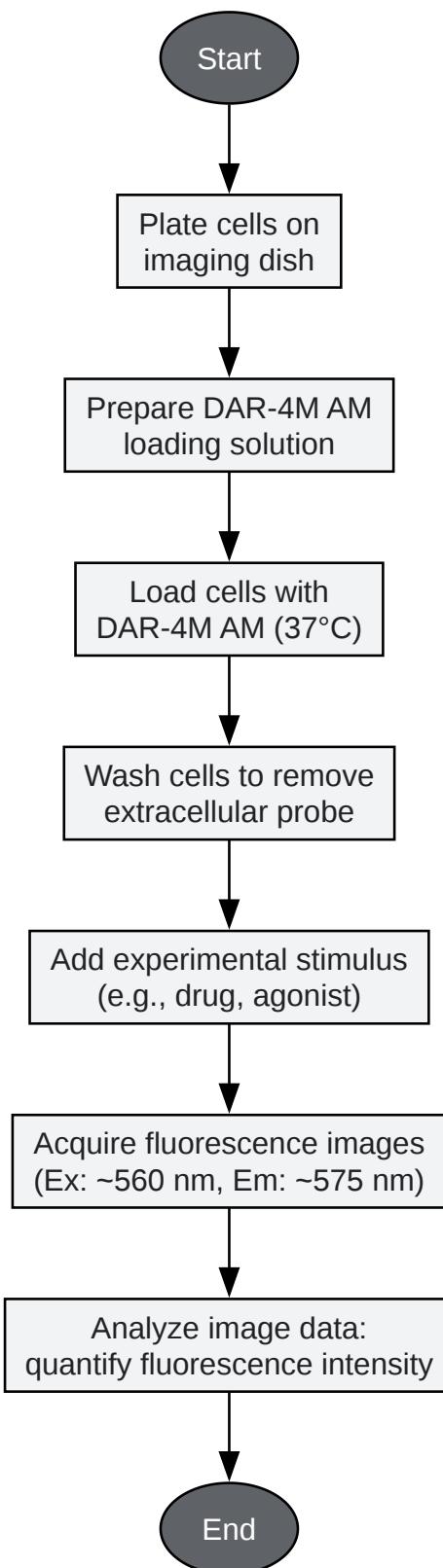
This protocol describes the use of DAR-4M AM for imaging NO in living cells.

- Cell Preparation: Culture cells on a suitable imaging platform (e.g., coverslips, glass-bottom dishes).
- Reagent Preparation: Prepare a stock solution of DAR-4M AM in DMSO (e.g., 5 mM).
- Loading Solution: Dilute the DAR-4M AM stock solution in a serum-free medium or an appropriate buffer (e.g., HBSS) to a final working concentration of 5-10 μ M.[2]
- Cell Loading: Remove the culture medium from the cells and wash them once with the buffer. Add the loading solution to the cells and incubate at 37°C. Incubation times can range from 30 to 60 minutes, depending on the cell type.[2]
- Washing: After incubation, remove the loading solution and wash the cells 2-3 times with the buffer to remove any extracellular probe.
- Stimulation (Optional): If studying stimulated NO production, add the stimulus at this point.
- Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine (e.g., excitation ~560 nm, emission ~575 nm). Acquire images at desired time

points to monitor the change in fluorescence intensity, which corresponds to the level of intracellular NO.

Experimental Workflow Diagram

The logical flow for a typical cell-based imaging experiment is outlined below.



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Caption: Experimental workflow for intracellular NO imaging.

Conclusion

DAR-4M and its AM ester are powerful fluorescent tools for the detection of nitric oxide and related reactive nitrogen species. Their red-shifted spectra, high sensitivity, and broad pH stability make them advantageous for a variety of biological applications, particularly when autofluorescence in the green spectrum is a concern. However, researchers must be mindful of the probe's reactivity with other species besides NO to ensure accurate interpretation of experimental results. Proper controls and careful experimental design are paramount to leveraging the full potential of this valuable probe.

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